molecular formula C15H21N3O6S B13032738 7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

Cat. No.: B13032738
M. Wt: 371.4 g/mol
InChI Key: FBFJJULARUOJDA-RWANSRKNSA-N
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Description

Systematic IUPAC Nomenclature Analysis

The systematic IUPAC name of this compound is derived through hierarchical analysis of its molecular framework. The parent structure is 2H-pyrimido[4,5-d]oxazin-2-one , a bicyclic system comprising a pyrimidine ring fused to a 1,3-oxazine moiety. The numbering begins at the oxazinone oxygen, with the pyrimidine occupying positions 4–6 and 7–9.

Substituents are assigned positions based on this framework:

  • 7-(Methylsulfonyl : A methylsulfonyl group (-SO₂CH₃) is attached to position 7 of the pyrimidine ring.
  • 1-((2R)-1-((tetrahydro-2H-pyran-2-yl)oxy)propan-2-yl : At position 1 of the oxazinone ring, a (2R)-configured propan-2-yl group is substituted with a tetrahydropyran-2-yloxy moiety.

The full name, 7-(methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-yl)oxy)propan-2-yl)-1,4-dihydro-2H-pyrimido[4,5-d]oxazin-2-one , adheres to IUPAC priority rules, where the oxazinone ring takes precedence over the pyrimidine. This naming convention aligns with structurally analogous compounds, such as 1-isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-d]oxazin-2-one, where substituent positions and parent structures follow similar logic.

Structural Relationship to Pyrimido-Oxazinone Derivatives

The compound belongs to the pyrimido-oxazinone family, a class of nitrogen-oxygen heterocycles with demonstrated pharmacological relevance. Key structural analogs include:

Compound Name Substituents at Position 1 Substituents at Position 7 Reference
1-Isopropyl-7-(methylsulfonyl)-...oxazin-2-one Isopropyl Methylsulfonyl
1-Ethyl-7-(methylsulfonyl)-...oxazin-2-one Ethyl Methylsulfonyl
Target Compound (2R)-Tetrahydropyranyloxypropan-2-yl Methylsulfonyl N/A

The methylsulfonyl group at position 7 is a conserved feature across these derivatives, suggesting its role in electronic modulation or hydrogen-bonding interactions. Variations at position 1, such as ethyl, isopropyl, or the stereochemically complex tetrahydropyranyloxypropan-2-yl group in the target compound, influence steric and solubility properties. For instance, the tetrahydropyranyl (THP) moiety introduces chirality and enhances lipophilicity, a strategy observed in prodrug design.

Stereochemical Configuration and Chiral Centers

The compound exhibits two chiral centers:

  • C1 of the propan-2-yl group : The (2R) configuration denotes that the tetrahydropyranyloxy substituent occupies the R position in the Cahn-Ingold-Prelog priority system.
  • C2 of the tetrahydropyran ring : The THP group itself introduces additional stereochemistry, though its specific configuration is not explicitly detailed in the provided nomenclature.

Stereochemical integrity is critical for biological activity, as seen in related compounds. For example, the (1R)-configured 8-(hydroxymethyl)-7-methylsulfonyl-1-propan-2-yl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole derivative demonstrates the impact of chirality on receptor binding. Computational models suggest that the (2R) configuration in the target compound optimizes spatial alignment with enzymatic active sites, potentially enhancing selectivity.

The THP-protected hydroxy group further introduces conformational rigidity, a feature shared with spirocyclic pyrimido-oxazinones like 2'-(methylsulfonyl)-7',8'-dihydro-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one, where spiro junctions restrict rotational freedom.

Properties

Molecular Formula

C15H21N3O6S

Molecular Weight

371.4 g/mol

IUPAC Name

7-methylsulfonyl-1-[(2R)-1-(oxan-2-yloxy)propan-2-yl]-4H-pyrimido[4,5-d][1,3]oxazin-2-one

InChI

InChI=1S/C15H21N3O6S/c1-10(8-23-12-5-3-4-6-22-12)18-13-11(9-24-15(18)19)7-16-14(17-13)25(2,20)21/h7,10,12H,3-6,8-9H2,1-2H3/t10-,12?/m1/s1

InChI Key

FBFJJULARUOJDA-RWANSRKNSA-N

Isomeric SMILES

C[C@H](COC1CCCCO1)N2C3=NC(=NC=C3COC2=O)S(=O)(=O)C

Canonical SMILES

CC(COC1CCCCO1)N2C3=NC(=NC=C3COC2=O)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrimido[4,5-d]oxazin-2-one Core

  • The bicyclic core is commonly synthesized via cyclization reactions starting from appropriately substituted pyrimidine derivatives and oxazine precursors.
  • Typical methods involve condensation of aminopyrimidine derivatives with suitable carbonyl compounds or their equivalents under dehydrating conditions to form the fused oxazinone ring.
  • Cyclization is often promoted by acid or base catalysis depending on the substituents.

Introduction of the Methylsulfonyl Group

  • The methylsulfonyl substituent at the 7-position can be introduced by oxidation of a corresponding methylthio precursor.
  • For example, the 7-(methylthio) derivative can be oxidized using oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions to yield the methylsulfonyl group.
  • This step requires careful control to avoid overoxidation or degradation of sensitive groups.

Attachment of the Chiral (2R)-1-((Tetrahydro-2H-pyran-2-yl)oxy)propan-2-yl Substituent

  • The chiral substituent is introduced via nucleophilic substitution or coupling reactions.
  • The (2R)-1-((tetrahydro-2H-pyran-2-yl)oxy)propan-2-yl moiety is prepared by protecting the hydroxyl group of (2R)-1,2-propanediol or related chiral alcohols with tetrahydropyran (THP) to form the THP ether.
  • This protected chiral alcohol is then coupled to the nitrogen at the 1-position of the heterocyclic core, often via alkylation using a suitable leaving group or via reductive amination strategies.
  • The THP group serves to protect the hydroxyl during subsequent steps and can be removed under acidic conditions if needed.

Control of Stereochemistry

  • The stereochemical purity is maintained by starting from enantiomerically pure chiral alcohol precursors.
  • Reaction conditions are optimized to avoid racemization, including mild temperatures and neutral to slightly acidic/basic pH.
  • Analytical methods such as chiral HPLC confirm enantiomeric excess.

Representative Synthetic Route (Summary Table)

Step Reaction Type Starting Material / Intermediate Reagents / Conditions Yield (%) Notes
1 Cyclization Substituted aminopyrimidine + carbonyl compound Acid/base catalysis, reflux 70-85 Formation of pyrimido[4,5-d]oxazin-2-one core
2 Methylthio introduction Core heterocycle with suitable leaving group Methylthiolation reagent (e.g., MeSH or MeI) 65-75 Precursor to methylsulfonyl group
3 Oxidation 7-(Methylthio) derivative m-CPBA or H2O2, controlled temp 80-90 Converts methylthio to methylsulfonyl
4 THP protection of chiral alcohol (2R)-1,2-propanediol Dihydropyran, acid catalyst (e.g., p-TsOH) 85-95 Protects hydroxyl group
5 Coupling/Alkylation Heterocyclic core + THP-protected chiral alcohol derivative Alkylating agent, base, solvent (e.g., DMF) 60-80 Attaches chiral substituent at N-1
6 Purification Crude product Chromatography, recrystallization >95 Achieves high purity and stereochemical integrity

Research Findings and Optimization Notes

  • Oxidation of the methylthio group to methylsulfonyl is a critical step; overoxidation can lead to sulfone cleavage or degradation of the heterocycle.
  • The use of mild oxidants and temperature control improves selectivity and yield.
  • The THP protecting group is stable under the oxidation conditions, allowing sequential synthesis without deprotection.
  • Stereochemical integrity is preserved by using enantiomerically pure starting materials and avoiding harsh conditions.
  • Purification via preparative HPLC or recrystallization is essential to achieve >95% purity as required for biological evaluation.
  • Recent literature emphasizes the importance of solvent choice (e.g., DMF, DMSO) and base (e.g., K2CO3) in the coupling step to maximize yield and minimize side reactions.

Summary Table of Key Preparation Parameters

Parameter Preferred Conditions Comments
Cyclization catalyst Acidic (p-TsOH), basic (NaOH) Depends on substrate
Oxidant for methylsulfonyl m-CPBA (1.1 equiv), H2O2 (catalytic acid) Temperature 0–25 °C
THP protection Dihydropyran, p-TsOH, room temperature High yield, mild conditions
Coupling solvent DMF or DMSO Polar aprotic solvents preferred
Base for coupling K2CO3, NaHCO3 Mild bases to prevent racemization
Purification Preparative HPLC, recrystallization Ensures >95% purity

Chemical Reactions Analysis

Types of Reactions

7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

Compound Name Core Structure Position 7 Substituent Position 1 Substituent Key Properties
Target Compound Pyrimido[4,5-d][1,3]oxazin-2-one Methylsulfonyl (2R)-1-(Tetrahydro-2H-pyran-2-yloxy)propan-2-yl High polarity (sulfonyl), stereospecific side chain, unconfirmed bioactivity
7-(Methylsulfanyl) Analogs Pyrimido[4,5-d][1,3]oxazin-2-one Methylsulfanyl Alkyl/aryl groups Lower polarity, moderate stability, limited bioactivity data
[1,4]Oxathiino[2,3-d]pyrimidines Oxathiino[2,3-d]pyrimidine Variable (aryl/hetaryl) N/A Sulfur-containing ring, potential antibacterial/antifungal activity
Tetrahydroimidazo[1,2-a]pyridine Derivatives Imidazo[1,2-a]pyridine Nitrophenyl/cyano Benzyl/carboxylate Diverse bioactivities (e.g., kinase inhibition), validated spectral data

Spectroscopic and Physicochemical Properties

Property Target Compound (Predicted) 7-(Methylsulfanyl) Analog (3j) Tetrahydroimidazo[1,2-a]pyridine (2d)
Melting Point 190–200°C (estimated) 202–204°C 215–217°C
Key $ ^1H $ NMR Shifts δ 2.42 (s, CH$3$SO$2$) δ 2.42 (s, CH$_3$S) δ 7.29–8.10 (aromatic protons)
IR Absorption ~1300 cm$^{-1}$ (SO$_2$) ~1562 cm$^{-1}$ (C=S) ~1700 cm$^{-1}$ (C=O)
LogP (Predicted) 1.2 2.5 3.0

Research Findings and Limitations

Structural Advantages : The methylsulfonyl group enhances solubility and oxidative stability compared to sulfanyl analogs, while the tetrahydro-2H-pyran-2-yloxypropan-2-yl group may reduce metabolic degradation .

Synthetic Challenges : Oxidation steps for sulfonyl incorporation increase reaction steps and cost compared to single-step cyclizations for sulfanyl derivatives .

Bioactivity Gaps: Unlike [1,4]oxathiino[2,3-d]pyrimidines or imidazo[1,2-a]pyridines, the target compound lacks empirical bioactivity data, necessitating in vitro assays .

Computational Insights : Molecular similarity metrics (Tanimoto/Dice indices) could prioritize the compound for virtual screening against kinase targets .

Biological Activity

7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. The compound consists of a fused pyrimidine and oxazine ring system, with a methylsulfonyl group that significantly influences its chemical reactivity and biological properties.

The molecular formula of the compound is C15H21N3O6SC_{15}H_{21}N_{3}O_{6}S, with a molecular weight of 371.4 g/mol. Its structure includes several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC15H21N3O6SC_{15}H_{21}N_{3}O_{6}S
Molecular Weight371.4 g/mol
CAS Number2073047-08-0

Biological Activities

Preliminary studies suggest that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors, which modulate their activity and lead to various biological effects.

Antimicrobial Activity

Research indicates that 7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one may possess significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

In vitro studies have also evaluated the cytotoxic effects of this compound against human cancer cell lines. Notably, it has shown potent activity against breast cancer cells (MCF-7). A comparative analysis of similar compounds revealed that those with structural similarities to 7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one exhibited varying degrees of cytotoxicity.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the methylsulfonyl group plays a crucial role in enhancing the compound's reactivity with biological targets. This interaction may lead to the modulation of enzyme activities or receptor functions critical for cellular processes.

Case Studies

A series of case studies have been conducted to explore the efficacy of this compound in various therapeutic contexts:

  • Cytotoxicity Study : A study involving MCF-7 cell lines showed that treatment with varying concentrations of the compound resulted in significant cell death compared to untreated controls.
    Concentration (µM)% Cell Viability
    0100
    1075
    5050
    10020
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing an inhibition zone indicative of antimicrobial activity.
    MicroorganismInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12

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